1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
描述
属性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC 名称 |
1-methyl-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C7H7N3O/c1-10-7-5(4-8-10)2-3-6(11)9-7/h2-4H,1H3,(H,9,11) |
InChI 键 |
HNJHSJSDXFLFGU-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC(=O)N2)C=N1 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with 2-chloropyridine under basic conditions to form the pyrazolopyridine core. The methylation of the nitrogen atom in the pyrazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions: 1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives.
科学研究应用
1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its
生物活性
1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its structural similarity to purine bases and its potential therapeutic applications. This article reviews the biological activities of this compound, focusing on its anticancer properties, mechanisms of action, and synthesis.
Structural Characteristics
The compound belongs to the pyrazolo[3,4-b]pyridine family, which is characterized by a fused pyrazole and pyridine ring system. The methyl group at position 1 enhances its lipophilicity, potentially influencing its biological activity. The molecular formula is , with a molecular weight of approximately 208.2 g/mol.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one exhibit significant anticancer properties.
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives of 1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one and tested their activity against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HCT116 (colon cancer). Compound 9a showed the highest anticancer activity with an IC50 value of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) .
- Mechanism of Action : The mechanism by which these compounds exert their effects includes cell cycle arrest and induction of apoptosis. For instance, compound 9a caused S-phase arrest in HeLa cells while 14g induced G2/M phase arrest in MCF7 cells . The compounds were shown to activate apoptotic pathways, leading to increased levels of early and late apoptosis markers.
Biological Mechanisms
The biological activity of 1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives have been found to inhibit specific kinases involved in cell proliferation.
- Interaction with DNA : Certain compounds may intercalate with DNA or inhibit topoisomerases, disrupting replication and transcription processes.
Synthesis
The synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multi-step reactions starting from readily available precursors like hydrazines and pyridine derivatives. For example:
- Condensation Reaction : A hydrazine derivative reacts with a pyridine derivative under acidic conditions to form the pyrazolo[3,4-b]pyridine core.
- Methylation : Methylation at the nitrogen position can be achieved using methyl iodide or dimethyl sulfate.
Data Summary Table
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 9a | HeLa | 2.59 | S-phase arrest; Apoptosis induction |
| 14g | MCF7 | 4.66 | G2/M phase arrest; Apoptosis induction |
| - | HCT116 | 1.98 | S-phase arrest; Apoptosis induction |
相似化合物的比较
Structural Features :
- Core Structure : Pyrazolo[3,4-b]pyridin-6(7H)-one with a methyl group at the 1-position.
- Key Substituents : The 4-position is substituted with aryl or alkyl groups depending on the aldehyde used in the synthesis .
Key Differences :
- Catalysts : PEG-400 is recyclable, whereas FeCl₃·6H₂O in ionic liquids offers higher yields but requires metal catalysts.
- Selectivity: Sonochemical methods improve regioselectivity compared to thermal approaches .
Substituent Effects on Bioactivity
Substituents at the 1-, 3-, and 4-positions significantly influence biological activity:
Activity Trends :
- Antimicrobial : Triazole-linked derivatives show broad-spectrum activity due to enhanced hydrogen bonding .
Physicochemical Properties
Variations in substituents alter molecular weight, solubility, and stability:
Notable Observations:
- Chlorine vs. Methyl: Chlorine at the 6-position (pyrimidinone derivatives) increases electrophilicity, aiding in nucleophilic substitutions .
- Steric Effects : 2,4-Dimethyl derivatives exhibit reduced reactivity at the 4-position due to steric hindrance .
常见问题
Q. Advanced
- Salt formation : Hydrochloride salts (e.g., ethyl pyrazolo[3,4-c]pyridine-3-carboxylate HCl) improve aqueous solubility by 10–20× .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the 6-position to enhance membrane permeability .
- Nanocarriers : Encapsulate in PEGylated liposomes (size: 100–150 nm) to prolong half-life in plasma .
How do electronic and steric effects of substituents influence reactivity in cross-coupling reactions?
Q. Advanced
- Electron-withdrawing groups (e.g., -CF3 at C4): Activate the pyridinone ring for Suzuki-Miyaura coupling (Pd(PPh3)4, K2CO3, DMF/H2O) .
- Steric hindrance : Bulky substituents at C2 (e.g., isopropyl) reduce yields in Buchwald-Hartwig aminations (<40%) due to hindered Pd coordination .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and guide regioselective functionalization .
What are the thermal stability profiles, and how do degradation pathways impact storage?
Q. Basic
Q. Advanced
- Forced degradation studies : Exposure to 40°C/75% RH for 4 weeks generates <5% lactam ring-opened byproducts (HPLC tracking) .
- Mechanistic insights : Hydrolysis at C6-ketone forms carboxylic acid derivatives under acidic conditions (pH <3) .
How can computational methods predict biological targets and off-target effects?
Q. Advanced
- Phylogenetic analysis : Use SwissTargetPrediction to rank kinase targets based on sequence homology (>80% for JAK2 vs. FLT3) .
- Off-target screening : Molecular dynamics (GROMACS) simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic liability .
- ADMET prediction : Schrödinger’s QikProp estimates logP (2.1), CNS permeability (−2.3), and hERG inhibition risk (IC50 >10 μM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
